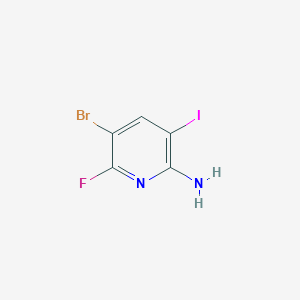
5-Bromo-6-fluoro-3-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-3-iodopyridin-2-amine: is a heterocyclic organic compound with the molecular formula C5H3BrFIN2 and a molecular weight of 316.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the pyridine ring through halogenation reactions.
Amination: Conversion of the halogenated pyridine to the amine derivative using suitable amination reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-3-iodopyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-3-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
- 5-Bromo-2-iodopyridine
- 6-Fluoro-3-iodopyridin-2-amine
- 5-Bromo-3-iodopyridin-2-amine
Uniqueness: 5-Bromo-6-fluoro-3-iodopyridin-2-amine is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
5-bromo-6-fluoro-3-iodopyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXZNUCTJIQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
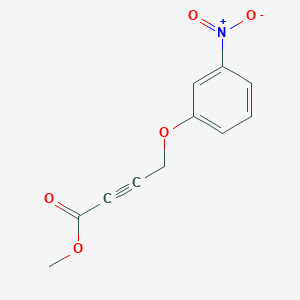
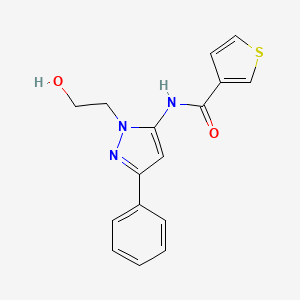
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-phenylbutanamide](/img/structure/B2756865.png)
![1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2756868.png)
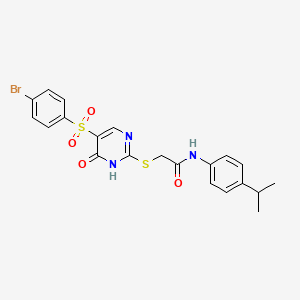
![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)
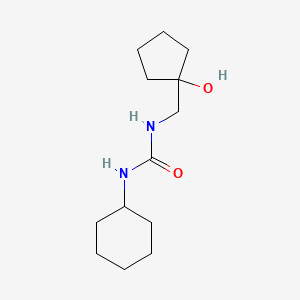
![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)
![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)

![ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2756882.png)
![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)

